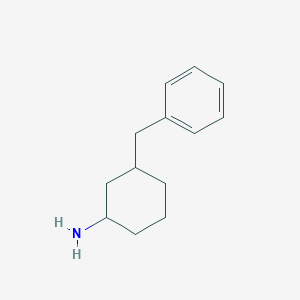

3-Benzylcyclohexanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

3-benzylcyclohexan-1-amine |

InChI |

InChI=1S/C13H19N/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2 |

InChI Key |

XMPDAIWTBMSFRC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Significance Within Organic Synthesis Research

While not as extensively studied as some other amines, 3-benzylcyclohexanamine serves as a valuable building block and intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a modifiable aromatic ring, allows for its incorporation into a wide range of more complex molecular architectures.

The cyclohexanamine core is a prevalent motif in many biologically active compounds and pharmaceuticals. Consequently, derivatives of this compound are of interest in medicinal chemistry for the synthesis of novel therapeutic agents. For instance, acyclic and cyclic amines, including N-benzylcyclohexanamine, have been investigated for their antimicrobial and antibiofilm potential against multidrug-resistant bacteria like Staphylococcus aureus. nih.gov

Furthermore, the benzyl (B1604629) group can act as a protecting group for the amine functionality, which can be selectively removed under various reaction conditions. rsc.org This property is crucial in multi-step synthetic sequences where the reactivity of the amine needs to be temporarily masked. The diastereomers of this compound, arising from the relative stereochemistry of the benzyl and amino groups (cis and trans), also offer opportunities for stereoselective synthesis and the study of structure-activity relationships.

Overview of Advanced Synthetic Methodologies

The synthesis of 3-benzylcyclohexanamine can be achieved through several established and modern synthetic routes. A primary method involves the reductive amination of 3-benzylcyclohexanone (B1269811). This two-step, one-pot reaction typically begins with the formation of an imine or enamine intermediate from the ketone and an amine source (such as ammonia (B1221849) or a primary amine), followed by reduction to the desired amine.

Reductive Amination:

A common approach is the reaction of 3-benzylcyclohexanone with an amine, followed by reduction. Various reducing agents can be employed, including:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent. rsc.org

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel). mdpi.com

Transfer Hydrogenation: Utilizing a hydrogen donor like formic acid or isopropanol (B130326) in the presence of a suitable catalyst. d-nb.info

For example, the reductive amination of cyclohexanone (B45756) with benzylamine (B48309) has been studied using gold catalysts supported on various metal oxides, demonstrating the influence of the support on catalyst activity and selectivity. d-nb.inforesearchgate.net

Other Synthetic Approaches:

Nucleophilic Substitution: N-benzylcyclohexanamine can be synthesized via the nucleophilic substitution of a suitable cyclohexyl derivative with benzylamine. rsc.org

Hydrogen Borrowing Catalysis: An atom-economical method for the N-alkylation of amines with alcohols. This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction by the "borrowed" hydrogen. Rhodium and iridium complexes have been shown to be effective catalysts for this transformation, yielding N-benzylcyclohexanamine from cyclohexylamine (B46788) and benzyl (B1604629) alcohol in high yields. whiterose.ac.uk

Table 1: Selected Synthetic Methods for Benzyl-Substituted Cyclohexanamines

| Method | Reactants | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Reductive Amination | Cyclohexanone, Benzylamine | Au/CeO₂/TiO₂ | N-Benzylcyclohexanamine | 79% | d-nb.inforesearchgate.net |

| Reductive Amination | Cyclohexanone, Benzylamine | Au/TiO₂ | N-Benzylcyclohexanamine | 72% | d-nb.inforesearchgate.net |

| Hydrogen Borrowing | Benzyl alcohol, Cyclohexylamine | [Cp*IrCl₂]₂ | N-Benzylcyclohexanamine | 85% | whiterose.ac.uk |

| Nucleophilic Substitution | Benzyl bromide, Cyclohexylamine | Triethylamine | N-Benzylcyclohexanamine | 86% | rsc.org |

| Imine Reduction | Imine of cyclohexanone and benzylamine | Phosphorous acid | N-Benzylcyclohexylamine | 80% | prepchem.com |

Scope of Mechanistic and Theoretical Investigations

The conformational and electronic properties of cyclohexanamines, including 3-benzylcyclohexanamine, have been the subject of theoretical and computational studies. These investigations provide insights into the stereochemistry and reactivity of these molecules.

Density Functional Theory (DFT) calculations are commonly used to determine the stable conformations and relative energies of different isomers. researchgate.netacs.org For cyclohexanamine derivatives, the orientation of the substituents (axial vs. equatorial) on the cyclohexane (B81311) ring is a key factor influencing their stability and reactivity. researchgate.net The interplay between the steric bulk of the benzyl (B1604629) group and the amino group, as well as potential intramolecular interactions, governs the preferred conformation.

Kinetic and mechanistic studies of reactions involving cyclohexanamines, such as palladium-catalyzed C-H functionalization, have been performed to elucidate the reaction pathways. acs.org These studies often involve kinetic analysis and the investigation of kinetic isotope effects to understand the rate-determining steps and the nature of the transition states. acs.org For instance, computational studies have been crucial in understanding the site selectivity in C-H activation reactions of N-picolinoyl-substituted cyclohexanamines. acs.org

Role in the Development of Catalytic Systems

Reductive Amination Strategies for Amine Formation

Reductive amination stands as a cornerstone for the synthesis of secondary amines, including N-benzylcyclohexanamine. This process typically involves the reaction of a ketone, such as cyclohexanone, with an amine, like benzylamine, to form an intermediate imine or enamine, which is subsequently reduced to the target amine. rsc.orgtandfonline.com The efficiency and selectivity of this one-pot reaction are highly dependent on the chosen catalytic system. tandfonline.com

Catalytic Approaches to Reductive Amination of Cyclohexanone with Benzylamine

The reductive amination of cyclohexanone with benzylamine has been extensively studied using various catalytic systems. d-nb.inforesearchgate.net Gold catalysts, particularly when supported on metal oxides like TiO2 and CeO2/TiO2, have demonstrated notable efficacy. For instance, a study investigating gold catalysts prepared by a deposition-precipitation method found that 4 wt% Au/CeO2/TiO2 gave a 79% yield of N-benzylcyclohexanamine at 100 °C and 30 bar of hydrogen pressure in toluene. d-nb.info Another approach utilized phosphorous acid with the pre-formed imine of cyclohexanone and benzylamine, resulting in an 80% yield of the final product after heating. prepchem.com

Biocatalytic methods employing imine reductases (IREDs) are also emerging as a sustainable alternative. Researchers have identified specific IREDs, such as p-IR06, p-IR-17, and p-IR-79, that can achieve over 60% conversion for the amination of cyclohexanone with benzylamine. rsc.org

| Catalyst System | Reaction Conditions | Yield of N-benzylcyclohexanamine |

| 4 wt% Au/CeO2/TiO2 | 100 °C, 30 bar H2, Toluene | 79% d-nb.info |

| 4 wt% Au/TiO2 | 100 °C, 30 bar H2, Toluene | 72% d-nb.info |

| Phosphorous Acid | 110°-130° C | 80% prepchem.com |

| Imine Reductase (p-IR06, p-IR-17, p-IR-79) | Not specified | >60% conversion rsc.org |

Comparison of Homogeneous and Heterogeneous Catalysis in Reductive Amination Processes

Both homogeneous and heterogeneous catalysts are employed in reductive amination, each presenting a unique set of advantages and disadvantages. rsc.org

Homogeneous catalysts , such as iridium and rhodium complexes, often exhibit high activity and selectivity under milder reaction conditions. researchgate.netmdpi.com For example, an iridium-catalyzed direct reductive amination using simple phosphine (B1218219) ligands like PPh3 can proceed with catalyst loadings as low as 0.003 mol% under additive-free conditions. researchgate.net These systems are often more tolerant of a wide range of functional groups. researchgate.net However, the primary drawback of homogeneous catalysts is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination and complicates catalyst recycling. csic.es

Heterogeneous catalysts , typically precious metals like palladium, platinum, and gold supported on materials such as carbon, titania, or alumina, are widely used in industrial applications. tandfonline.comresearchgate.net Their main advantage is the ease of separation from the reaction product, allowing for straightforward catalyst recovery and reuse. csic.es However, heterogeneous systems often require more forcing reaction conditions, such as higher temperatures and pressures, and may exhibit lower selectivity compared to their homogeneous counterparts. tandfonline.comresearchgate.net For instance, the reductive amination of cyclohexanone with benzylamine over gold supported on various oxides required a temperature of 100 °C and 30 bar of hydrogen pressure. d-nb.info

Metal-Catalyzed Carbon-Nitrogen Bond Formation Reactions

Beyond reductive amination, direct metal-catalyzed C-N bond formation reactions represent a powerful strategy for synthesizing amines. These methods often involve the coupling of amines with alcohols or the functionalization of C-H bonds, providing alternative and sometimes more atom-economical routes.

Iridium-Catalyzed Systems for Amine Synthesis

Iridium catalysts have proven to be highly versatile for the synthesis of amines through various pathways. One notable application is in the direct asymmetric reductive amination of ketones with primary alkyl amines, which allows for the one-step synthesis of chiral amines with high yields and excellent enantioselectivity. d-nb.info Iridium complexes, often in combination with chiral phosphoramidite (B1245037) ligands, can efficiently catalyze the coupling of ketones and amines. d-nb.info For example, a 10-gram scale reaction of acetophenone (B1666503) with benzylamine using an Ir-L4 complex yielded 94% of the corresponding chiral amine with 95% enantiomeric excess. d-nb.info

Iridium catalysts are also effective in the N-alkylation of amines with alcohols. researchgate.net These systems can selectively mono-alkylate primary aromatic and heteroaromatic amines with a variety of alcohols. researchgate.net Furthermore, iridium "pincer" complexes have been shown to catalyze the dehydrogenation of tertiary amines to form enamines, demonstrating another facet of iridium's utility in amine synthesis. rsc.org

Ruthenium-Catalyzed Dehydrogenative Couplings

Ruthenium catalysts are prominent in dehydrogenative coupling reactions for C-N bond formation. These reactions offer an atom-economical approach by forming a C-N bond through the elimination of hydrogen gas. marquette.eduresearchgate.net Ruthenium complexes can catalyze the ortho-N-carbazolation of unprotected secondary anilines using oxygen as the terminal oxidant, proceeding selectively at the ortho position. researchgate.netresearchgate.net

Ruthenium-catalyzed systems are also effective in the deaminative coupling of primary amines and the regioselective deaminative coupling of ketones with amines. marquette.edumarquette.edu For instance, a cationic Ru–H complex combined with 3,4,5,6-tetrachloro-1,2-benzoquinone can mediate the regioselective deaminative coupling of ketones with amines to form α-alkylated ketone products. marquette.edu Additionally, simple and inexpensive ruthenium complexes like RuCl2(PPh3)3 have been shown to be highly efficient pre-catalysts for the reductive amination of aldehydes and ketones with ammonia (B1221849) to produce a wide array of primary amines. springernature.com

Nickel-Catalyzed Aminoboration of Unactivated Alkenes

Nickel-catalyzed reactions have emerged as a powerful tool for the difunctionalization of unactivated alkenes, enabling the synthesis of complex amine-containing molecules. nih.govacs.org A notable example is the 1,1-aminoboration of unactivated terminal alkenes. nih.govresearchgate.net This method allows for the simultaneous introduction of an amine and a boron functional group across a double bond, providing access to valuable α-aminoboronic acid derivatives from simple starting materials. nih.gov

The reaction typically employs a nickel catalyst, such as NiCl2(dme), in the presence of a ligand, a diboron (B99234) reagent like B2Pin2, and an amine source. nih.govchemistryviews.org This strategy is characterized by its broad substrate scope, accommodating various functional groups such as esters, amides, and acetals. nih.gov The resulting aminoboronic esters can be further functionalized, highlighting the synthetic utility of this method. chemistryviews.orgnih.gov

Hydrogen Autotransfer (Borrowing Hydrogen) Processes

Hydrogen autotransfer, also known as the borrowing hydrogen (BH) methodology, represents a green and atom-economical approach to amine synthesis. researchgate.net This process typically involves the temporary oxidation of an alcohol to a more reactive carbonyl compound by a metal catalyst, which "borrows" the hydrogen. whiterose.ac.uk The resulting intermediate then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the borrowed hydrogen to yield the alkylated amine, with water as the only byproduct. researchgate.netnih.gov

Alcohol-Amine Coupling Reactions

The N-alkylation of amines with alcohols is a prominent application of the hydrogen autotransfer strategy. researchgate.netacs.org This method avoids the use of hazardous alkylating agents. acs.org Both precious and non-precious metal catalysts have been developed for this transformation.

Catalytic Systems and Research Findings:

Nickel Catalysis: A molecularly defined NNN-Ni(II) pincer complex has been shown to efficiently catalyze the N-alkylation of various amines, including benzylamines, with secondary alcohols under mild conditions. acs.orgnih.gov This system demonstrates good functional group tolerance. acs.org Preliminary mechanistic studies support a hydrogen autotransfer pathway. acs.orgnih.gov

Manganese Catalysis: Inexpensive and low-toxicity manganese salts, such as MnCl₂ and MnBr(CO)₅, paired with a triphenylphosphine (B44618) ligand, have been successfully used for the N-alkylation of amines with alcohols. nih.gov This system is practical, scalable, and provides access to a diverse range of secondary amines in moderate to high yields. nih.gov

Cobalt Catalysis: A Co(II)-complex featuring an inverse triazolyl-pyridine ligand has proven highly effective for the N-alkylation of amines with both primary and secondary alcohols. rsc.org This methodology is noted for its tolerance of various functional groups, with yields reaching up to 98%. rsc.org Control experiments have confirmed that the reaction proceeds via a hydrogen auto-transfer (HAT) pathway. rsc.org

Palladium Catalysis: A heterogeneous palladium catalyst has been utilized for the one-pot synthesis of imines and secondary amines from benzyl (B1604629) alcohols and primary amines. acs.org By controlling the reaction conditions (aerobic for imines, anaerobic followed by hydrogenation for secondary amines), selective synthesis can be achieved without the need for additives. acs.org

Iridium Catalysis: The [Cp*IrCl₂]₂/K₂CO₃ system has been found to be effective in catalyzing both intramolecular and intermolecular N-heterocyclization reactions through the borrowing hydrogen methodology. whiterose.ac.uk

A study on the reductive amination of cyclohexanone with benzylamine using a gold-supported titanium dioxide (Au/TiO₂) catalyst and formic acid as a hydrogen source reported a 97% yield of N-benzylcyclohexanamine after 5 hours at 60°C. d-nb.info Another approach using a carbon-based solid acid catalyst and NaBH₄ as the reducing agent achieved a 90% yield of N-benzylcyclohexanamine in just 10 minutes at room temperature. d-nb.info

Interactive Data Table: Catalytic Systems for Alcohol-Amine Coupling

| Catalyst System | Amine Substrate | Alcohol Substrate | Product Yield | Reference |

| NNN-Ni(II) pincer complex | Benzylamines | Secondary alcohols | Moderate to excellent | acs.orgnih.gov |

| MnCl₂ or MnBr(CO)₅ / PPh₃ | Aromatic, heteroaromatic, aliphatic amines | Primary and secondary alcohols | Moderate to high | nih.gov |

| Co(II)-inverse triazolyl-pyridine complex | Primary and secondary amines | Primary and secondary alcohols | Up to 98% | rsc.org |

| Heterogeneous Palladium | Primary amines | Benzyl alcohols | 75-92% (secondary amines) | acs.org |

| Au/TiO₂ / Formic Acid | Benzylamine | Cyclohexanone | 97% | d-nb.info |

| Carbon-based solid acid / NaBH₄ | Benzylamine | Cyclohexanone | 90% | d-nb.info |

Tandem Synthesis of Amides and Secondary Amines

Tandem reactions that form multiple chemical bonds in a single pot offer significant advantages in terms of efficiency and waste reduction. A notable example is the direct synthesis of N-alkylated amides from nitriles, aldoximes, and alcohols. researchgate.net In this process, the nitrile is first hydrated to a primary amide, which then undergoes N-alkylation with the alcohol via a borrowing hydrogen mechanism. researchgate.net

Another approach involves the ruthenium-catalyzed deaminative coupling of two different primary amines to produce unsymmetrical secondary amines. nih.gov This method is highly chemoselective and avoids the use of reactive reagents and the formation of wasteful byproducts. nih.gov

Reduction of Carboxamides to Amines

The reduction of carboxamides is a fundamental transformation in organic synthesis for accessing amines. mdpi.com While traditional reducing agents like lithium aluminum hydride are effective, their hazardous nature has prompted the development of alternative methods. mdpi.com

Titanium-Mediated Reduction Mechanisms

Titanium-based reagents have emerged as effective mediators for the reduction of carboxamides. One prominent system involves the use of titanium tetrachloride (TiCl₄) in conjunction with a reducing agent. mdpi.comnih.gov The proposed mechanism involves the activation of the amide's carbonyl group by the Lewis acidic TiCl₄, making it more susceptible to reduction. mdpi.com

A study detailed the successful reduction of a wide array of aromatic and aliphatic primary, secondary, and tertiary carboxamides using TiCl₄ as a catalyst and borane-ammonia (BH₃·NH₃) as the reductant. mdpi.comnih.gov The reactions were typically carried out in refluxing 1,2-dichloroethane (B1671644) (DCE). mdpi.com The corresponding amines were obtained in good to excellent yields following a simple acid-base workup. mdpi.comnih.gov

Table: TiCl₄-Catalyzed Reduction of Amides with Borane-Ammonia mdpi.com

| Amide Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) |

| N-cyclohexylbenzamide | 10 | 24 | 91 |

| N-cyclohexylbenzamide | 50 | 12 | 97 |

| N-phenylbenzamide | 10 | 12 | 88 |

| N-phenylbenzamide | 50 | 12 | 94 |

| N,N-dibenzylbenzamide | 50 | 12 | 85 |

Borane-Ammonia Adduct Reductions

Borane-ammonia (BH₃·NH₃) is an air- and moisture-stable reducing agent that has been successfully employed for the deoxygenation of carboxamides to amines. mdpi.comnih.govresearchgate.net Its effectiveness is often enhanced by the presence of a catalyst.

In the titanium-mediated system described above, two equivalents of borane-ammonia were used in the presence of 0.1 to 0.5 molar equivalents of TiCl₄. mdpi.com The reaction time could be shortened from 24 to 12 hours by increasing the catalyst loading. mdpi.com This method proved to be highly efficient for a broad range of amides, including aromatic, heteroaromatic, benzylic, and aliphatic substrates. mdpi.com

More recently, titanium tetrafluoride (TiF₄) has also been shown to be an effective catalyst for a one-pot reductive amination of carboxylic acids, where an initial amidation step is followed by reduction with borane-ammonia. researchgate.net

Nucleophilic Substitution Reactions in N-Alkylation

Nucleophilic substitution is a classical and widely used method for the N-alkylation of amines. This approach involves the reaction of an amine with an alkyl halide, such as benzyl bromide.

A general procedure for the synthesis of N-benzylamines involves reacting the corresponding primary or secondary amine with benzyl bromide in the presence of a base, like triethylamine, in a suitable solvent such as acetonitrile. rsc.org The reaction mixture is typically heated to drive the reaction to completion. rsc.org For instance, N-benzylcyclohexanamine has been synthesized by reacting cyclohexylamine (B46788) with benzyl bromide. rsc.org

Another specific example is the synthesis of N-benzylcyclohexylamine from the imine formed between cyclohexanone and benzylamine. prepchem.com This imine was then treated with phosphorous acid, and upon heating, a vigorous reaction occurred, yielding N-benzylcyclohexylamine in 80% yield after workup and purification. prepchem.com

Chemical Transformations Involving the Amine Functional Group

The amine functional group in N-benzylcyclohexanamine is a key site for a variety of chemical reactions, allowing for the synthesis of more complex molecules. Standard transformations include alkylation, acylation, and sulfonation, which introduce new functional groups onto the nitrogen atom.

Beyond these fundamental reactions, the benzyl group can be selectively removed. This deprotection is often achieved through catalytic hydrogenolysis, a common strategy in synthetic chemistry. Additionally, enzymatic methods using laccases have been explored for the chemoselective N-debenzylation, offering a green alternative to traditional chemical methods. The amine itself can also participate as a nucleophile in more complex transformations, such as the Mitsunobu reaction, under specific acidic conditions.

Role as a Substrate or Product in Advanced Catalytic Cycles

N-benzylcyclohexanamine frequently appears as a target product in the development of advanced catalytic cycles, particularly in the atom-economical synthesis of amines.

N-Benzylcyclohexanamine as a Catalytic Product:

A primary route to N-benzylcyclohexanamine is through the reductive amination of cyclohexanone with benzylamine. This reaction is often catalyzed by various metal catalysts, including those based on gold, palladium, and iridium. rsc.orgtandfonline.comd-nb.info The process typically involves the initial formation of an imine intermediate from the ketone and amine, which is then hydrogenated to yield the final secondary amine product. wikipedia.orgresearchgate.net

Another significant strategy is hydrogen borrowing catalysis , also known as hydrogen auto-transfer. mdpi.comnih.govacs.org This method allows for the direct N-alkylation of an amine with an alcohol. For instance, N-benzylcyclohexanamine can be synthesized from cyclohexylamine and benzyl alcohol. organic-chemistry.org In this catalytic cycle, the alcohol is temporarily oxidized to an aldehyde by the metal catalyst, which then reacts with the amine to form an imine. The "borrowed" hydrogen is then returned by the catalyst to reduce the imine, yielding the alkylated amine with water as the only byproduct. nih.govacs.org Iron and ruthenium-based catalysts have proven effective for this transformation. nih.gov

The table below summarizes various catalytic systems employed for the synthesis of N-benzylcyclohexanamine.

| Catalytic Method | Reactants | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | Cyclohexanone + Benzylamine | 4 wt% Au/CeO2/TiO2 | 79 | rsc.org |

| Reductive Amination | Cyclohexanone + Benzylamine | 4 wt% Au/TiO2 | 72 | rsc.org |

| Reductive Amination | Cyclohexanone + Benzylamine | Fe@Pd/C | 94 | d-nb.info |

| Hydrogen Borrowing | Cyclohexylamine + Benzyl Alcohol | [Cp*IrCl2]2 | 85 | organic-chemistry.org |

| Hydrogen Borrowing | Cyclohexylamine + Benzyl Alcohol | Ru-Macho | 85 | nih.gov |

| Hydrogen Borrowing | Cyclohexylamine + Benzyl Alcohol | Palladacycle | 91 | hbni.ac.in |

| Amide Reduction | N-cyclohexylbenzamide + PhSiH3 | BEt3-NaOMe | 86 | sci-hub.selookchem.com |

N-Benzylcyclohexanamine as a Substrate:

While often the target product, N-benzylcyclohexanamine also serves as a starting material or substrate in certain catalytic reactions. For example, it is a substrate in enzymatic deprotection reactions. Furthermore, it can act as a precursor in nickel/photoredox dual catalysis for asymmetric cross-coupling reactions to form C(sp²)-C(sp³) bonds, which is a valuable transformation for creating chiral N-benzylic heterocycles.

Detailed Mechanistic Investigations of N-Benzylcyclohexanamine Formation Reactions

Understanding the reaction mechanism is crucial for optimizing the synthesis of N-benzylcyclohexanamine. Studies have focused on identifying key intermediates, determining the rate-limiting step, and controlling the stereochemical outcome.

Reaction Intermediates Identification

The formation of N-benzylcyclohexanamine through both reductive amination and hydrogen borrowing pathways proceeds through common key intermediates. wikipedia.orgnih.gov The initial step involves the condensation of a carbonyl compound (either the starting ketone or an aldehyde formed in situ from an alcohol) with an amine. frontiersin.org

Hemiaminal Formation : The nucleophilic amine attacks the carbonyl carbon to form a transient hemiaminal intermediate. wikipedia.orgnih.gov

Imine Formation : This hemiaminal then undergoes dehydration (loss of a water molecule) to form a more stable imine (also known as a Schiff base). wikipedia.orgresearchgate.net This imine is the central intermediate that is subsequently reduced to the final amine product.

In some cases, side-reactions can occur, such as the self-condensation of benzylamine, leading to the formation of E-(N)-benzyl-1-phenylmethanimine.

Stereochemical Outcomes and Regioselectivity Studies

When chiral substrates or catalysts are used, the stereochemical outcome of the reaction becomes a critical consideration. The synthesis of specific stereoisomers (enantiomers or diastereomers) is highly important, particularly in pharmaceutical applications.

Stereoselectivity : Asymmetric reductive amination can be employed to produce enantiopure chiral amines. wikipedia.org This involves using a chiral catalyst that directs the reduction of the imine intermediate to favor one enantiomer over the other. Research into biocatalysts, like imine reductases, has shown promise for achieving high stereoselectivity. wikipedia.org Studies have demonstrated that by choosing appropriate reaction conditions and catalysts, it is possible to achieve diastereoselective synthesis, allowing for access to different stereoisomers of a target molecule.

Regioselectivity : In molecules with multiple reactive sites, regioselectivity—the control of which site reacts—is key. For instance, in the N-alkylation of molecules containing multiple nitrogen atoms, controlling which nitrogen is benzylated is a challenge of regioselectivity. Catalytic systems are often designed to provide high regioselectivity, ensuring the desired product is formed.

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules like N-benzylcyclohexanamine. These methods, particularly Density Functional Theory (DFT), provide insights into the distribution of electrons within the molecule, which governs its reactivity. Key electronic structure descriptors include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting how the molecule will interact with other chemical species.

While specific quantum chemical studies detailing the electronic structure of N-benzylcyclohexanamine are not extensively reported in the reviewed literature, general principles of physical organic chemistry suggest that the nitrogen atom's lone pair of electrons would significantly contribute to the HOMO, making it the primary site for electrophilic attack. The aromatic ring of the benzyl group would also influence the electronic properties through its π-system.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexyl and benzyl groups allows N-benzylcyclohexanamine to exist in multiple conformations. Computational conformational analysis is used to identify the stable geometries of the molecule and to determine their relative energies, thus defining the molecule's energy landscape. This information is critical for understanding its behavior in different environments and its recognition by other molecules, such as enzyme active sites.

Studies on related systems suggest that the cyclohexyl ring can adopt chair, boat, and twist-boat conformations, with the chair form typically being the most stable. The orientation of the benzyl group relative to the cyclohexyl ring also gives rise to different conformers. The relative energies of these conformers can be calculated using quantum mechanical methods to predict the most populated states at a given temperature. Quantum mechanical calculations have been used to study the stability of related imine structures, which are key intermediates in the synthesis of N-benzylcyclohexanamine. researchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. For N-benzylcyclohexanamine, this includes its synthesis via reductive amination or N-alkylation of amines with alcohols.

The synthesis of N-benzylcyclohexanamine often involves the reaction of cyclohexanone with benzylamine to form an imine intermediate, which is then reduced. tandfonline.comsemanticscholar.org Alternatively, it can be formed through the "hydrogen borrowing" or "acceptorless dehydrogenative coupling" of cyclohexanol (B46403) and benzylamine. escholarship.org In this process, a catalyst temporarily removes hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine. The catalyst then returns the hydrogen to the imine to yield the final amine product. acs.org Computational studies can model each step of these reaction pathways.

Transition State Geometries and Energetics

A key aspect of understanding reaction mechanisms is the characterization of transition states—the high-energy structures that connect reactants and products. Computational methods can determine the geometry and energy of these fleeting structures. For instance, in the iridium-catalyzed N-alkylation of amines, a Hammett study combined with computational analysis indicated that a small positive charge builds up in the transition state of the rate-determining dehydrogenation step. whiterose.ac.uk DFT calculations have been employed to optimize the geometries of transition states in related reactions, such as the palladium-catalyzed N-alkylation of amines with alcohols. hbni.ac.in

Catalytic Cycle Simulations

Computational modeling can simulate entire catalytic cycles, providing a step-by-step understanding of how a catalyst facilitates a reaction. For the synthesis of secondary amines like N-benzylcyclohexanamine, this involves modeling the catalyst's interaction with the substrates (e.g., alcohol and amine), the formation of intermediates, and the final product release. tandfonline.comdtu.dk For example, in the iridium-catalyzed N-alkylation of amines, it was proposed that the dissociation of the amine from the metal center is a highly energetic step, necessitating high reaction temperatures. whiterose.ac.uk In some catalytic systems for reductive amination, a (HO)2B-Pd-H complex is believed to be crucial for the catalytic cycle. tandfonline.com

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the rate and selectivity of a reaction. Computational models can account for solvent effects, often using implicit solvent models like the Polarizable Continuum Model (PCM) or by explicitly including solvent molecules in the calculation. In the synthesis of N-benzylcyclohexanamine via reductive amination, it has been observed that aprotic polar solvents can inhibit the hydrogenation of the imine intermediate. tandfonline.com While clear correlations with common solvent parameters are not always found, the solvent's influence on catalyst reactivity and product distribution is profound. tandfonline.com

Application of Molecular Dynamics for Reaction Dynamics Studies

Although specific MD simulation studies focused solely on the reaction dynamics of N-benzylcyclohexanamine are not prevalent in the literature, the methodology has been widely applied to study similar chemical and biological processes. nih.gov For example, MD simulations have been used to investigate the catalytic mechanism of enzymes that perform reactions analogous to those used to synthesize N-benzylcyclohexanamine, providing insights into structural transitions and reconciling experimental data from different techniques like X-ray crystallography and NMR. nih.gov Such studies highlight the potential of MD simulations to further elucidate the dynamic aspects of reactions involving N-benzylcyclohexanamine.

Advanced Analytical Techniques for N Benzylcyclohexanamine Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. In the ¹H NMR spectrum of N-Benzylcyclohexanamine, distinct signals corresponding to the protons of the benzyl (B1604629) and cyclohexyl groups are observed.

The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region of the spectrum, usually between δ 7.2 and 7.4 ppm. rsc.org The two protons on the methylene (B1212753) bridge (the -CH₂- group connecting the phenyl ring and the nitrogen atom) characteristically resonate as a singlet around δ 3.84 ppm. rsc.orgsciencemadness.org

The protons on the cyclohexyl ring are located in the upfield region. The single proton attached to the same carbon as the nitrogen (the methine proton) is observed as a multiplet around δ 2.5 ppm. rsc.orgsciencemadness.org The remaining ten protons of the cyclohexyl ring produce a complex series of overlapping multiplets further upfield, generally between δ 1.1 and 2.0 ppm. sciencemadness.org The broad signal often observed for the N-H proton can vary in its chemical shift and is sometimes not distinctly visible.

Table 1: Representative ¹H NMR Spectral Data for N-Benzylcyclohexanamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.25–7.37 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.84 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |

| 2.48–2.60 | Multiplet | 1H | Cyclohexyl methine proton (-CH-N) |

| 1.15–1.96 | Multiplet | 10H | Cyclohexyl methylene protons |

Data recorded in CDCl₃. sciencemadness.org

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in N-Benzylcyclohexanamine gives a distinct signal in the ¹³C NMR spectrum.

The spectrum shows a signal for the quaternary aromatic carbon of the benzyl group around δ 139.6 ppm, while the other aromatic carbons appear in the δ 127-129 ppm range. sciencemadness.org The benzylic carbon (-CH₂-) signal is typically found near δ 50.6 ppm. sciencemadness.org For the cyclohexyl ring, the carbon atom bonded to the nitrogen (-CH-N) resonates at approximately δ 56.1 ppm. sciencemadness.org The remaining methylene carbons of the cyclohexyl ring appear at higher field strengths, with signals around δ 33.0, 26.0, and 25.0 ppm. sciencemadness.org

Table 2: ¹³C NMR Spectral Data for N-Benzylcyclohexanamine

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 139.6 | Quaternary aromatic carbon (C-CH₂) |

| 128.6 | Aromatic CH |

| 127.1 | Aromatic CH |

| 56.1 | Cyclohexyl methine carbon (CH-N) |

| 50.6 | Benzylic carbon (-CH₂-Ph) |

| 33.0 | Cyclohexyl methylene carbon |

| 26.0 | Cyclohexyl methylene carbon |

| 25.0 | Cyclohexyl methylene carbon |

Data recorded in CDCl₃. sciencemadness.org

Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity within a molecule. While one-dimensional NMR provides information about individual nuclei, 2D NMR reveals correlations between them.

In the context of N-Benzylcyclohexanamine, an HMBC experiment would be crucial for confirming the linkage between the benzyl and cyclohexyl moieties. nih.govsemanticscholar.org It would show correlations between the benzylic protons (-CH₂-) and the quaternary aromatic carbon, as well as the cyclohexyl methine carbon (-CH-N). Conversely, correlations would be seen between the cyclohexyl methine proton and the benzylic carbon. These cross-peaks provide unambiguous evidence of the N-benzylcyclohexanamine structure, complementing the data from 1D NMR experiments. semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the sample is first separated into its components using gas chromatography, and then each component is analyzed by a mass spectrometer. This technique is well-suited for the analysis of volatile compounds like N-Benzylcyclohexanamine. researchgate.netrsc.org The GC provides a retention time for the compound, which aids in its identification, while the MS provides its mass spectrum.

Under electron ionization (EI), N-Benzylcyclohexanamine (molecular weight 189.30 g/mol ) undergoes characteristic fragmentation. nih.gov The mass spectrum typically shows the molecular ion peak [M]⁺ at m/z 189. A prominent fragment is observed at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), which is formed by the cleavage of the C-N bond and subsequent rearrangement of the benzyl fragment. Another significant fragment appears at m/z 146, resulting from the loss of a propyl group from the cyclohexyl ring. sciencemadness.org

Table 3: Key GC-MS Fragmentation Ions for N-Benzylcyclohexanamine

| m/z | Ion |

|---|---|

| 189 | [M]⁺ (Molecular Ion) |

| 146 | [M - C₃H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Data obtained from Electron Ionization (EI) analysis. sciencemadness.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. It is often coupled with liquid chromatography (LC) for LC-MS analysis. For amines, ESI is typically performed in positive ion mode, where the analyte molecule is protonated.

For N-Benzylcyclohexanamine, ESI-MS analysis will show a prominent peak corresponding to the protonated molecule [M+H]⁺. sciencemadness.org With a molecular formula of C₁₃H₁₉N, the exact mass is 189.1517 g/mol . The ESI-MS spectrum would therefore be expected to show a peak at m/z 190.1596 (for the [M+H]⁺ ion). This technique is invaluable for confirming the molecular weight of the synthesized compound with high accuracy, often to several decimal places when using a high-resolution mass spectrometer (HRMS). rsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-Benzylcyclohexanamine |

X-ray Structural Analysis for Crystalline Forms

X-ray structural analysis, also known as single-crystal X-ray diffraction, stands as the most definitive method available to researchers for determining the absolute three-dimensional structure of a compound. This powerful analytical technique provides an unambiguous map of atomic positions within a crystalline solid, offering precise and detailed information regarding the molecule's geometry, its specific conformation (spatial arrangement), and the various interactions between adjacent molecules in the crystal. While other spectroscopic methods like NMR, IR, and mass spectrometry provide crucial data for inferring a molecular structure, X-ray crystallography delivers a complete and highly detailed portrait of the molecule as it exists in the solid state.

A significant prerequisite for this technique is the availability of a well-ordered, single crystal of sufficient size and quality. For a compound such as N-benzylcyclohexanamine, which is reported as a colorless oil or low-melting solid in its free-base form, obtaining a suitable crystal can be a primary challenge. cymitquimica.combiosynth.comlgcstandards.comchemical-suppliers.eu To circumvent the difficulty of crystallizing a liquid or an oil, a common and effective strategy in chemical research is to prepare a crystalline derivative, typically a salt. The hydrochloride salt of N-benzylcyclohexanamine, for example, is a stable solid and represents an ideal candidate for crystallographic studies. caymanchem.com

A successful X-ray structural analysis of a crystalline form of N-benzylcyclohexanamine would provide invaluable and precise data that is unattainable through other methods. Key research findings from such an analysis would include:

Unambiguous Connectivity: The analysis would definitively confirm the atomic connections, providing absolute proof of the molecular structure.

Precise Bond Parameters: It yields highly accurate measurements of all bond lengths (e.g., C-C, C-N) and the angles between those bonds.

Definitive Molecular Conformation: Crystallography would reveal the exact spatial arrangement of the atoms. This includes determining the conformation of the cyclohexane (B81311) ring, which is expected to adopt a stable "chair" configuration. Crucially, it would establish the orientation of the bulky N-benzylamino substituent on the ring, confirming whether it occupies an equatorial or axial position.

While a published crystal structure for N-benzylcyclohexanamine or its salts was not identified in the surveyed literature, the table below provides an illustrative example of the crystallographic data that would be generated from such an experiment.

Illustrative Crystallographic Data for a Crystalline N-Benzylcyclohexanamine Salt

| Parameter | Illustrative Value |

| Chemical Formula | C₁₃H₂₀ClN |

| Formula Weight | 225.76 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.62 |

| b (Å) | 14.15 |

| c (Å) | 8.51 |

| β (°) | 98.66 |

| Volume (ų) | 1264.2 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.187 |

| Final R-factor (%) | 4.2 |

This level of detailed structural information is fundamental for a comprehensive understanding of the molecule's intrinsic physical properties and for rationalizing its behavior and interactions in more complex chemical systems.

Research Applications and Broader Contexts in Chemical Science

N-Benzylcyclohexanamine as a Building Block in Complex Chemical Synthesis

N-benzylcyclohexanamine is a recognized building block in organic synthesis, particularly as a key intermediate in the creation of more complex molecules, some with significant biological or material science applications. lookchem.comnih.gov Its utility stems from the reactivity of the secondary amine group and the structural scaffold provided by the cyclohexyl and benzyl (B1604629) moieties.

Researchers have employed N-benzylcyclohexanamine in the synthesis of various derivatives. For instance, it was used as a starting material in a study focused on producing acyclic amines to investigate their antimicrobial potential against multi-drug resistant Staphylococcus aureus. nih.gov In this research, N-benzylcyclohexanamine (designated as AAM 3) was synthesized via a reductive amination process and subsequently evaluated. nih.gov

Furthermore, the fundamental structure of N-benzylcyclohexanamine is a platform for creating more elaborate molecules. A notable example is the synthesis of N-(3-(Trifluoromethyl)benzyl)cyclohexanamine, which was achieved through a reaction between 3-(trifluoromethyl)benzylamine (B1346619) and cyclohexanol (B46403), facilitated by an iron tricarbonyl complex. acs.orgacs.org This transformation highlights the role of the N-cyclohexyl amine structure in accommodating further functionalization. Another significant application is in the development of novel therapeutic agents; for example, a derivative of N-benzylcyclohexanamine forms the core of a newly discovered selective κ-opioid receptor (KOR) ligand, N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide, designed for pain management. nih.gov

The role of N-benzylcyclohexanamine as a foundational molecule is evident in its frequent appearance as an intermediate in multi-step synthetic pathways. lookchem.com

Table 1: Examples of Complex Molecules Synthesized Using an N-Benzylcyclohexanamine Scaffold

| Derivative Name | Synthetic Precursors | Research Context | Reference |

|---|---|---|---|

| N-(3-(Trifluoromethyl)benzyl)cyclohexanamine | 3-(Trifluoromethyl)benzylamine, Cyclohexanol | C-N Bond Formation using Iron Catalysts | acs.org, acs.org |

| N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide | Complex multi-step synthesis | Discovery of Novel κ-Opioid Receptor (KOR) Ligands | nih.gov |

Utilization in the Design and Synthesis of Novel Chemical Entities

The structural framework of N-benzylcyclohexanamine is strategically utilized in the design and synthesis of novel chemical entities with tailored properties. Its combination of a flexible benzyl group and a rigid cyclohexyl ring allows for systematic structural modifications to explore structure-activity relationships (SAR). nih.gov

A prime example of this application is in medicinal chemistry, specifically in the discovery of new drug candidates. Researchers designed and synthesized a series of benzenesulfonamide (B165840) derivatives built upon a cyclohexylamine (B46788) scaffold to develop a novel and highly selective ligand for the κ-opioid receptor (KOR). nih.gov Through systematic SAR exploration of this scaffold, a lead compound (23p) was identified that demonstrated potent affinity for the KOR. nih.gov This work illustrates how the N-benzylcyclohexanamine motif can be a starting point for generating libraries of compounds for screening and identifying new bioactive molecules.

Beyond pharmaceuticals, N-benzylcyclohexanamine is also implicated in the field of material science, where it can act as a building block for creating innovative organic compounds with diverse applications. lookchem.com

Table 2: Novel Chemical Entities Derived from N-Benzylcyclohexanamine

| Novel Entity | Area of Application | Key Finding | Reference |

|---|---|---|---|

| N'-benzyl-3-chloro-N-((...))cyclohexyl)benzenesulfonamide derivatives | Medicinal Chemistry / Pain Management | Identification of a highly selective κ-opioid receptor (KOR) ligand with potent antinociceptive effects. | nih.gov |

| Novel Organic Metal Complexes | Catalysis | A patent describes novel organometallic complexes for preparing amine compounds, listing N-benzylcyclohexanamine as a relevant chemical. | google.com |

Applications in the Development of New Catalytic Methodologies

N-benzylcyclohexanamine plays a dual role in the context of catalysis. It is not only a target molecule for testing and optimizing new catalytic reactions but also serves as a ligand in certain catalytic systems. lookchem.com

The synthesis of N-benzylcyclohexanamine via reductive amination of cyclohexanone (B45756) with benzylamine (B48309) is a benchmark reaction used to evaluate the efficacy of new catalysts. d-nb.inforesearchgate.netresearchgate.net Numerous studies have focused on developing efficient catalytic systems for this specific transformation. For example, various gold catalysts supported on different metal oxides (such as TiO₂, CeO₂, and La₂O₃) have been systematically investigated to optimize the yield of N-benzylcyclohexanamine. d-nb.inforesearchgate.net In one study, a 4 wt% Au/CeO₂/TiO₂ catalyst provided a 79% yield at 100 °C under 30 bar of hydrogen. researchgate.net Similarly, iridium(III) complexes have been shown to effectively catalyze the tandem synthesis of secondary amines like N-benzylcyclohexanamine from esters and primary amines under solvent-free conditions. ibs.re.kr

The reaction is also a key example in the development of "hydrogen borrowing" or "hydrogen autotransfer" methodologies. ibs.re.krwhiterose.ac.uk These atom-efficient processes, often catalyzed by ruthenium, rhodium, or iridium complexes, involve the temporary oxidation of an alcohol (like cyclohexanol) to a carbonyl intermediate that then reacts with an amine (like benzylamine) before being reduced back to the final amine product. whiterose.ac.uk

Furthermore, N-benzylcyclohexylamine itself can function as a ligand in catalysis, where it can enhance the efficiency and selectivity of various chemical reactions, contributing to the advancement of chemical manufacturing processes. lookchem.com

Table 3: Catalytic Systems for the Synthesis of N-Benzylcyclohexanamine

| Catalyst System | Reaction Type | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 4 wt% Au/CeO₂/TiO₂ | Reductive Amination | 100 °C, 30 bar H₂ | 79% | researchgate.net |

| 4 wt% Au/TiO₂ | Reductive Amination | 100 °C, 30 bar H₂ | 72% | researchgate.net |

| [Cp*IrCl₂]₂ / NaOAc | Hydrogen Autotransfer from Ester | Solvent-free, 115 °C | Not specified | ibs.re.kr |

| (Cyclopentadienone)iron Tricarbonyl Complex | C-N Bond Formation | N/A | Not specified | acs.org, acs.org |

Role as an Analytical Reference Standard in Chemical Research

N-benzylcyclohexanamine, particularly in its hydrochloride salt form, serves as a crucial analytical reference standard for research and forensic applications. caymanchem.comlabchem.com.mylabchem.com.my An analytical standard is a highly purified compound used as a calibration standard or for identification purposes in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govcaymanchem.comrsc.org

Its specific importance in forensic science comes from its identification as a cutting agent or adulterant in illicit drug samples, notably in 3,4-methylenedioxymethamphetamine (MDMA). caymanchem.comlabchem.com.my The availability of a certified reference standard for N-benzylcyclohexanamine allows forensic laboratories to accurately identify and quantify its presence in seized materials, which is vital for legal and toxicological assessments.

As a reference material, it is categorized under arylcyclohexylamines, a class of substances with known psychoactive members, making its detection and characterization significant. caymanchem.com

Table 4: Chemical Identification Data for N-Benzylcyclohexanamine

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-benzylcyclohexanamine | nih.gov |

| CAS Number | 4383-25-9 | lookchem.com, nih.gov |

| Molecular Formula | C₁₃H₁₉N | lookchem.com, nih.gov |

| Molecular Weight | 189.30 g/mol | nih.gov |

| InChIKey | IYWYMFZAZUYNLC-UHFFFAOYSA-N | nih.gov |

Q & A

Q. What methodologies assess the compound’s potential as a chiral building block in asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.